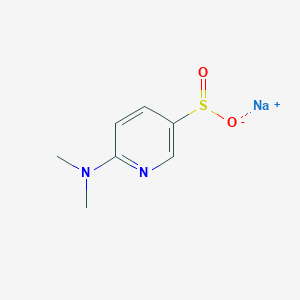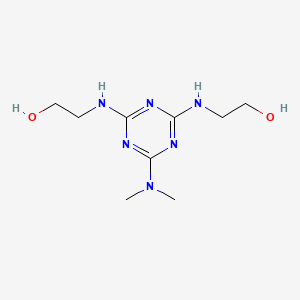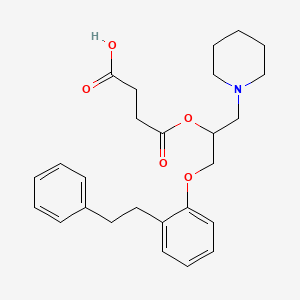
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with amino groups and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile typically involves the reaction of cyclopentadiene derivatives with malononitrile under specific conditions. One common method includes the use of phenacyl bromides in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can affect cellular processes. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in key biological functions .
Comparison with Similar Compounds
Similar Compounds
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: This compound has a similar malononitrile moiety but differs in the structure of the cyclopentadiene ring and the presence of additional functional groups.
2-(2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-ylidene)malononitrile: This compound features a tetraphenyl-substituted cyclopentadiene ring, making it structurally similar but with different electronic properties.
Uniqueness
2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile is unique due to the presence of amino groups on the cyclopentadiene ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
503550-50-3 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(3,4-diaminocyclopenta-2,4-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6(4-10)5-1-7(11)8(12)2-5/h1-2H,11-12H2 |
InChI Key |
YMMANEBOZIRJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC1=C(C#N)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)


![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)







